molecular formula C21H20N2O3 B5420472 N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide

N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide

Cat. No. B5420472
M. Wt: 348.4 g/mol
InChI Key: WTIQBRWCTABPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide, also known as EF5, is a hypoxic marker that is used in scientific research to identify areas of low oxygen levels in tissues. EF5 is a potent nitroimidazole compound that is selectively reduced in hypoxic cells to form a stable adduct, which can be detected using immunohistochemistry or fluorescence microscopy. EF5 has been extensively studied for its potential applications in cancer research, as well as in other areas of biology and medicine.

Mechanism of Action

N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide is selectively reduced in hypoxic cells to form a stable adduct, which can be detected using immunohistochemistry or fluorescence microscopy. The reduction of this compound is mediated by enzymes that are upregulated in hypoxic cells, such as nitroreductases and cytochrome P450 enzymes. Once reduced, this compound forms a covalent bond with cellular macromolecules, such as proteins and DNA, which allows it to be detected using various analytical techniques.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and to be well-tolerated in vivo. However, it can interfere with cellular metabolism and may induce oxidative stress in some cells. This compound has also been shown to induce the expression of hypoxia-inducible factor 1 (HIF-1), a transcription factor that is upregulated in response to hypoxia and plays a crucial role in cellular adaptation to low oxygen levels.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide is its selectivity for hypoxic cells, which allows it to be used as a specific marker for these cells in various biological systems. This compound is also relatively easy to use and can be detected using a variety of analytical techniques. However, this compound has some limitations, including its potential to interfere with cellular metabolism and induce oxidative stress in some cells. Additionally, this compound is not a perfect marker for hypoxia and may not be effective in all biological systems.

Future Directions

There are several potential future directions for research involving N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide. One area of interest is the development of new imaging techniques that can be used to detect this compound in vivo, which would allow for more accurate and non-invasive detection of hypoxic regions in tissues. Another area of interest is the development of new hypoxic markers that are more selective and less toxic than this compound. Finally, research is needed to better understand the mechanisms underlying the reduction of this compound in hypoxic cells and to identify new targets for therapeutic intervention in hypoxic diseases.

Synthesis Methods

N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with 4-ethylphenyl isocyanate, followed by the addition of furfurylamine. The resulting product is then purified using column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide has been widely used as a hypoxic marker in various scientific research studies. One of the primary applications of this compound is in cancer research, where it is used to identify regions of hypoxia within tumors. This compound has also been used in studies of ischemia, wound healing, and other physiological processes that involve hypoxia.

properties

IUPAC Name

N-[5-[(4-ethylphenyl)carbamoyl]-2-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-3-15-7-10-17(11-8-15)22-20(24)16-9-6-14(2)18(13-16)23-21(25)19-5-4-12-26-19/h4-13H,3H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIQBRWCTABPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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